4-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C22H20N4O2S. It is known for its unique chemical structure, which includes a quinoxaline ring system, a toluidine moiety, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline ring system. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline ring system is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The toluidine and benzenesulfonamide groups may also contribute to its overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
o-Toluidine: An isomer of toluidine with similar chemical properties but different biological activities.
m-Toluidine: Another isomer with distinct chemical and biological characteristics.
p-Toluidine: The para isomer of toluidine, used in the production of dyes and other chemicals.
Uniqueness
4-METHYL-N-[3-(4-TOLUIDINO)-2-QUINOXALINYL]-1-BENZENESULFONAMIDE stands out due to its unique combination of a quinoxaline ring, toluidine moiety, and benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H20N4O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O2S/c1-15-7-11-17(12-8-15)23-21-22(25-20-6-4-3-5-19(20)24-21)26-29(27,28)18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
HWGHWXQYBKHVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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